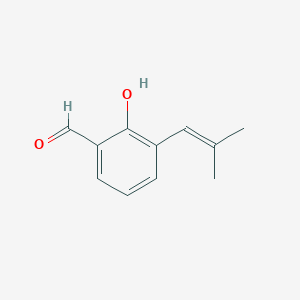
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene, also known as DMDMB, is a halogenated organic compound with a unique chemical structure. It is a fluorinated aromatic compound which has been used in a variety of scientific research applications. It is a colorless solid which is soluble in many organic solvents, making it a useful reagent for laboratory experiments.
Applications De Recherche Scientifique
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe in biological studies, as a model compound for studying the interaction of halogenated organic compounds with proteins, and as a model compound for studying the structure and reactivity of organic halides.
Mécanisme D'action
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene is a halogenated organic compound, and its mechanism of action is thought to involve the formation of reactive halogenated intermediates. These intermediates can react with proteins and other biological molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, to inhibit the activity of enzymes involved in the synthesis of cholesterol, and to interfere with the metabolism of carbohydrates. It has also been shown to induce apoptosis in cancer cells, to inhibit the growth of bacteria, and to interfere with the signaling pathways of cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene is a useful reagent for laboratory experiments due to its solubility in many organic solvents. It is also relatively inexpensive and readily available. However, it is important to note that this compound is a halogenated organic compound, and as such it can be toxic and can have adverse effects on human health. Therefore, it is important to use this compound with caution and in accordance with safety protocols.
Orientations Futures
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene has a variety of potential applications in scientific research. Future research could focus on exploring the biochemical and physiological effects of this compound on various biological systems, investigating the mechanism of action of this compound, and developing new synthesis methods for this compound. Additionally, further research could focus on exploring the potential applications of this compound in pharmaceuticals and other medical treatments, as well as exploring the potential toxicity of this compound.
Méthodes De Synthèse
1,3-Dichloro-2-(3-methylphenoxy)-3,5-difluorobenzene is synthesized in a two-step process. The first step involves the reaction of 3-methylphenol with 2-chloro-1,3-difluorobenzene in the presence of a Lewis acid catalyst, such as zinc chloride. This yields a mixture of this compound and 2-chloro-1,3-difluorobenzene. The second step involves the reaction of this mixture with sodium hydroxide to produce this compound in high yield.
Propriétés
IUPAC Name |
2,4-dichloro-1,5-difluoro-3-(3-methylphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2O/c1-7-3-2-4-8(5-7)18-13-11(14)9(16)6-10(17)12(13)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHTXTXNMMUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=CC(=C2Cl)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














